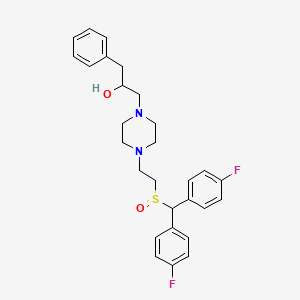
7-chloro-8-methyl-4aH-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-8-methyl-4aH-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals. The presence of a chlorine atom at the 7th position and a methyl group at the 8th position in the quinolinone ring imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-8-methyl-4aH-quinolin-2-one can be achieved through several methods. One common method involves the chlorination of 4-hydroxy-8-methylquinolin-2-one using a mixture of phosphoryl chloride and phosphorus pentachloride. This reaction yields 2,4-dichloro-8-methylquinoline, which upon acid hydrolysis furnishes this compound .
Another method involves the direct carbonylation of o-alkenylanilines using carbon monoxide, with copper(II) acetate and palladium(II) acetate as catalysts. This method is practical and efficient, providing high yields under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and hydrolysis reactions. The use of continuous flow reactors and automated systems ensures consistent product quality and high throughput. The choice of reagents and catalysts is optimized to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
7-chloro-8-methyl-4aH-quinolin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7th position can be replaced by nucleophiles such as sulfanyl, hydrazino, azido, and amino groups.
Thiation: The compound can be converted to its thione analogue using phosphorus pentasulfide or thiourea.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as thiourea, hydrazine, and sodium azide are commonly used.
Thiation: Phosphorus pentasulfide or thiourea in boiling ethanol is used for thiation reactions.
Major Products Formed
Nucleophilic Substitution: Products include 4-sulfanyl, hydrazino, azido, and amino derivatives of quinolin-2-one.
Thiation: The major product is 4-chloro-8-methylquinoline-2-thione.
Aplicaciones Científicas De Investigación
7-chloro-8-methyl-4aH-quinolin-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-chloro-8-methyl-4aH-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and methyl groups enhance its binding affinity and selectivity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-8-methylquinolin-2-one: Similar structure but lacks the chlorine atom at the 7th position.
8-methylquinolin-2-one: Lacks both chlorine atoms at the 4th and 7th positions.
7-chloroquinolin-2-one: Lacks the methyl group at the 8th position.
Uniqueness
7-chloro-8-methyl-4aH-quinolin-2-one is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical reactivity and biological activity. These substituents enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Propiedades
Fórmula molecular |
C10H8ClNO |
|---|---|
Peso molecular |
193.63 g/mol |
Nombre IUPAC |
7-chloro-8-methyl-4aH-quinolin-2-one |
InChI |
InChI=1S/C10H8ClNO/c1-6-8(11)4-2-7-3-5-9(13)12-10(6)7/h2-5,7H,1H3 |
Clave InChI |
OZQBGVZWUJRVSM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2C1=NC(=O)C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


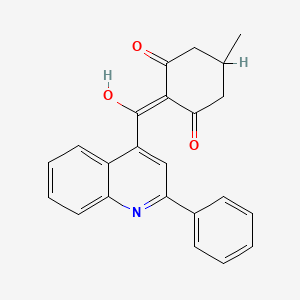
![3-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2-one](/img/structure/B12366191.png)
![disodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12366197.png)
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane](/img/structure/B12366199.png)


![1,7a-Dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12366226.png)
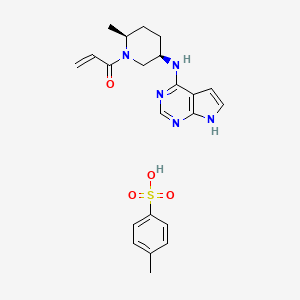
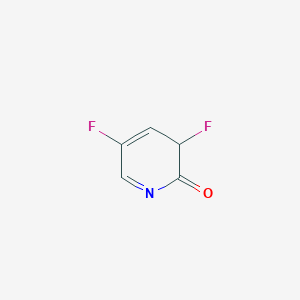

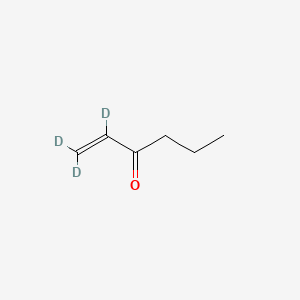
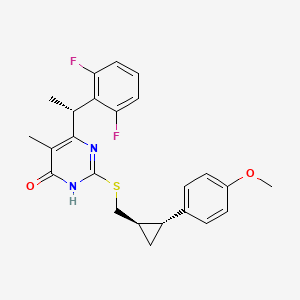
![2-methylsulfanyl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12366271.png)
